4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine
Overview
Description
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine is a heterocyclic compound that contains a triazolopyridazine core fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of hydrazine derivatives with ortho esters under acidic conditions.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring through nucleophilic substitution reactions, where morpholine is reacted with the brominated triazolopyridazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyridazine derivatives .
Scientific Research Applications
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl group may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but contains a thiadiazine ring instead of a pyridazine ring.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another structural variant with different fusion permutations.
Uniqueness
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine is unique due to its specific combination of a triazolopyridazine core with a morpholine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O/c16-12-3-1-11(2-4-12)15-18-17-13-5-6-14(19-21(13)15)20-7-9-22-10-8-20/h1-6H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRXHQPVZDYYLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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